Cas no 2168967-05-1 (6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane)

6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane Chemical and Physical Properties
Names and Identifiers
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- 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane
- 2168967-05-1
- EN300-1280031
- 6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
-
- Inchi: 1S/C12H23NO2/c1-3-5-12(6-4-2)13-11(7-8-15-12)9-14-10-11/h13H,3-10H2,1-2H3
- InChI Key: KEXJXUQWRDXQDJ-UHFFFAOYSA-N
- SMILES: O1CC2(C1)CCOC(CCC)(CCC)N2
Computed Properties
- Exact Mass: 213.172878976g/mol
- Monoisotopic Mass: 213.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
- XLogP3: 1.8
6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280031-0.1g |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 0.1g |
$1863.0 | 2023-06-08 | ||
Enamine | EN300-1280031-0.05g |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 0.05g |
$1779.0 | 2023-06-08 | ||
Enamine | EN300-1280031-1.0g |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 1g |
$2118.0 | 2023-06-08 | ||
Enamine | EN300-1280031-2.5g |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 2.5g |
$4150.0 | 2023-06-08 | ||
Enamine | EN300-1280031-500mg |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 500mg |
$2033.0 | 2023-10-01 | ||
Enamine | EN300-1280031-2500mg |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 2500mg |
$4150.0 | 2023-10-01 | ||
Enamine | EN300-1280031-1000mg |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 1000mg |
$2118.0 | 2023-10-01 | ||
Enamine | EN300-1280031-10000mg |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 10000mg |
$9105.0 | 2023-10-01 | ||
Enamine | EN300-1280031-5000mg |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 5000mg |
$6140.0 | 2023-10-01 | ||
Enamine | EN300-1280031-0.25g |
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane |
2168967-05-1 | 0.25g |
$1948.0 | 2023-06-08 |
6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane Related Literature
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane
Introduction to 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane (CAS No. 2168967-05-1)
6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane, identified by its Chemical Abstracts Service (CAS) number 2168967-05-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and functional properties. This spirocyclic compound features a nitrogen-containing heterocycle embedded within a rigid spiro framework, making it an intriguing candidate for various applications, particularly in the development of novel pharmaceuticals and specialty chemicals.
The molecular structure of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane consists of two interconnected rings: a spirocyclic amine ring and an oxygenated alkane chain. The presence of the azaspiro motif introduces rigidity and tunable electronic properties, which are highly desirable in drug design. Specifically, the nitrogen atom in the azaspiro ring can serve as a hydrogen bond acceptor or participate in coordination interactions with biological targets, enhancing binding affinity and selectivity.
Recent advancements in computational chemistry have enabled detailed elucidation of the conformational landscape of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane. Molecular dynamics simulations suggest that the compound exhibits stable chair conformations in solution, with the propyl substituents influencing local electronic distributions. These insights are crucial for rationalizing its potential biological activity and for guiding synthetic modifications aimed at optimizing pharmacokinetic profiles.
In the realm of medicinal chemistry, 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane has been explored as a scaffold for kinase inhibitors and other enzyme-targeting molecules. The spirocyclic core provides a scaffold that can mimic natural product structures while allowing for diverse functionalization strategies. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases by occupying conserved pockets within the enzyme active site. The oxygenated moiety further enhances solubility and metabolic stability, making it an attractive lead for drug development.
One particularly notable application of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane is in the field of materials science. Its rigid spiro structure lends itself to applications as a building block for liquid crystals and high-performance polymers. Researchers have demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength while maintaining flexibility—a critical balance for advanced materials used in electronics and coatings.
The synthesis of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences involving spirocyclic ring formation followed by functional group interconversions. However, recent innovations in transition-metal-catalyzed reactions have enabled more efficient routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the spirocyclic core with high regioselectivity and yield.
From a pharmacological perspective, derivatives of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane have been investigated for their potential as central nervous system (CNS) therapeutics. The nitrogen heterocycle interacts with serotonin receptors (e.g., 5-HT1A), which are implicated in anxiety disorders and neurodegenerative diseases. Preliminary pharmacokinetic studies indicate that this scaffold exhibits favorable blood-brain barrier penetration when optimized appropriately.
The versatility of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane extends to its role as an intermediate in synthesizing complex natural products mimics. By strategically introducing different substituents on the azaspiro ring or modifying the oxygenated chain, chemists can generate libraries of compounds with tailored biological activities. This approach aligns well with modern drug discovery paradigms that emphasize diversity-oriented synthesis to accelerate hit identification.
In conclusion, 6 , 6 - dipropyl - 2 , 7 - dioxa - 5 - azaspiro3 . 5 nonane ( CAS No . 2168967 - 05 - 1 ) represents a fascinating compound with broad utility across multiple scientific disciplines . Its unique structural features make it an excellent candidate for further exploration in medicinal chemistry , materials science , and catalysis . As research continues to uncover new synthetic methodologies and applications , this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation .
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